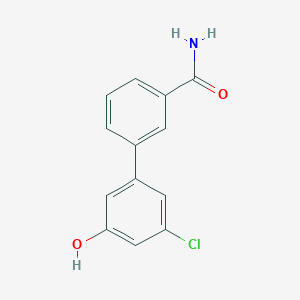
5-(4-Carboxyphenyl)-2-chlorophenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Carboxyphenyl)-2-chlorophenol (5-CP-2-CL) is an organic compound with the molecular formula C7H5ClO2. It is a colorless solid that is soluble in water, alcohol, and ether. It has a wide range of applications in research and industry, including as an intermediate in the synthesis of pharmaceuticals and agricultural chemicals, as an antioxidant and preservative, and as a reagent in analytical chemistry. It is also used in the production of dyes, fragrances, and other organic compounds. 5-CP-2-CL has been studied for its biochemical and physiological effects, and its potential applications in laboratory experiments.
Applications De Recherche Scientifique
5-(4-Carboxyphenyl)-2-chlorophenol, 95% has been used in a variety of scientific research applications, including as an intermediate in the synthesis of pharmaceuticals and agricultural chemicals, as an antioxidant and preservative, and as a reagent in analytical chemistry. It has also been used in the production of dyes, fragrances, and other organic compounds.
Mécanisme D'action
The mechanism of action of 5-(4-Carboxyphenyl)-2-chlorophenol, 95% is not fully understood. It is believed to act as an antioxidant and preservative, by scavenging free radicals and preventing oxidation of organic compounds. It may also act as a chelating agent, binding to metal ions and preventing them from catalyzing oxidation reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Carboxyphenyl)-2-chlorophenol, 95% are not well understood. Studies in animals have shown that 5-(4-Carboxyphenyl)-2-chlorophenol, 95% can cause liver and kidney damage when administered in large doses. It has also been found to be toxic to aquatic organisms, and is classified as an environmental pollutant.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of 5-(4-Carboxyphenyl)-2-chlorophenol, 95% for laboratory experiments is its high purity (95%). It is also relatively inexpensive and easy to obtain. However, it is important to note that 5-(4-Carboxyphenyl)-2-chlorophenol, 95% is toxic and should be handled with care. It should be used in a well-ventilated area, and protective clothing and equipment should be worn when handling the compound.
Orientations Futures
The potential applications of 5-(4-Carboxyphenyl)-2-chlorophenol, 95% are vast, and there are many possible future directions for research. These include further studies into its biochemical and physiological effects, investigations into its potential as an antioxidant and preservative, and research into its use as an intermediate in the synthesis of pharmaceuticals and agricultural chemicals. Additionally, further research into its use as a reagent in analytical chemistry, and its potential applications in the production of dyes, fragrances, and other organic compounds could be conducted.
Méthodes De Synthèse
5-(4-Carboxyphenyl)-2-chlorophenol, 95% is synthesized by the reaction of 4-carboxyphenyl chloride and 2-chlorophenol in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an organic solvent, such as acetonitrile or dimethylformamide, at a temperature of 50-60°C. The reaction typically takes 1-2 hours to complete, and yields a product with a purity of 95%.
Propriétés
IUPAC Name |
4-(4-chloro-3-hydroxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO3/c14-11-6-5-10(7-12(11)15)8-1-3-9(4-2-8)13(16)17/h1-7,15H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNRGZCRNPBLYIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)Cl)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30685960 |
Source


|
| Record name | 4'-Chloro-3'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Carboxyphenyl)-2-chlorophenol | |
CAS RN |
1261955-55-8 |
Source


|
| Record name | 4'-Chloro-3'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














